1,3-Diphenylguanidine hydrobromide chemical properties
1,3-Diphenylguanidine hydrobromide chemical properties
An In-Depth Technical Guide to 1,3-Diphenylguanidine Hydrobromide Prepared by a Senior Application Scientist
Introduction
1,3-Diphenylguanidine (DPG), a compound with a rich history in industrial chemistry, is primarily recognized for its role as a secondary accelerator in the vulcanization of rubber.[1][2] The conversion of this potent organic base into its hydrobromide salt, 1,3-Diphenylguanidine hydrobromide, alters its physicochemical properties, such as solubility and acidity, thereby opening avenues for novel applications in catalysis and specialized organic synthesis.[1] This guide provides a comprehensive technical overview of 1,3-Diphenylguanidine hydrobromide, synthesizing core chemical data, field-proven synthetic protocols, and an analysis of its reactivity for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Properties
The hydrobromide salt is formed through a classic exothermic acid-base neutralization reaction between the strong organic base, 1,3-Diphenylguanidine, and hydrobromic acid (HBr).[1] This protonation event at one of the nitrogen atoms of the guanidine core results in the formation of a stable guanidinium cation. The fundamental properties of the parent base and its hydrobromide salt are crucial for its application and handling.
Core Chemical Properties
A summary of the key physicochemical data for 1,3-Diphenylguanidine and its hydrobromide salt is presented below for easy reference and comparison.
| Property | 1,3-Diphenylguanidine (Parent Base) | 1,3-Diphenylguanidine Hydrobromide (Salt) | Source(s) |
| CAS Number | 102-06-7 | 93982-96-8 | [1][3][4] |
| Molecular Formula | C₁₃H₁₃N₃ | C₁₃H₁₄BrN₃ | [4][5] |
| Molecular Weight | 211.26 g/mol | 292.17 g/mol | [1][4] |
| Appearance | White to cream-colored powder | Not specified, typically a solid | [6] |
| Melting Point | 146-148 °C | No data available | [2] |
| Solubility | Slightly soluble in water; Soluble in ethanol, chloroform, hot benzene, and dilute inorganic acids. | Modified solubility profile compared to the parent base. | [1][6] |
| InChI Key | OWRCNXZUPFZXOS-UHFFFAOYSA-N | DSESGJJGBBAHNW-UHFFFAOYSA-N | [1] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 1,3-Diphenylguanidine hydrobromide.
-
Nuclear Magnetic Resonance (¹H-NMR): The ¹H-NMR spectrum is a powerful tool for confirming the structure. The spectrum for the hydrobromide salt would be expected to show distinct signals corresponding to the aromatic protons on the two phenyl rings.[7] The protons attached to the nitrogen atoms will likely appear as broad signals due to quadrupole broadening and proton exchange, with their chemical shifts being sensitive to the solvent and concentration.
-
Infrared (IR) Spectroscopy: The IR spectrum of the parent DPG shows characteristic N-H stretching bands and C=N stretching vibrations. Upon formation of the hydrobromide salt, shifts in these bands are expected, particularly in the N-H stretching region, reflecting the protonation of the guanidine group.
-
Mass Spectrometry (MS): Mass spectrometry of the hydrobromide salt would primarily show the mass of the protonated parent compound (the guanidinium cation) at an m/z corresponding to C₁₃H₁₄N₃⁺ (approx. 212.12).
Synthesis and Reaction Mechanisms
The synthesis of 1,3-Diphenylguanidine hydrobromide is a two-stage process: first, the synthesis of the 1,3-Diphenylguanidine base, followed by its reaction with hydrobromic acid. The most established route to the DPG base is the oxidative desulfurization of 1,3-Diphenylthiourea.[1]
Synthesis Mechanism: From Thiourea to Guanidine
The conversion of 1,3-diphenylthiourea to DPG is a key transformation that proceeds through a multi-step mechanism. Understanding this pathway is critical for process optimization and impurity profiling.
-
Oxidative Desulfurization: The process initiates with the oxidative desulfurization of the thiourea starting material, which leads to the formation of a highly reactive N,N'-diphenylcarbodiimide intermediate.[1]
-
Nucleophilic Attack: An ammonia molecule (NH₃), acting as a potent nucleophile, attacks the central electrophilic carbon atom of the carbodiimide.[1]
-
Proton Transfer & Tautomerization: This attack is followed by a series of proton transfers and tautomerization events, which ultimately lead to the formation of the thermodynamically stable 1,3-Diphenylguanidine structure.[1]
Caption: Reaction mechanism for DPG synthesis.
Experimental Protocol: Continuous Flow Synthesis of DPG
Modern synthetic strategies, such as continuous flow microreactor technology, offer significant advantages in terms of safety, efficiency, and scalability. The following protocol is based on an advanced method for DPG production.[1][8]
Materials:
-
1,3-Diphenylthiourea
-
Copper (II) acetate (catalyst)
-
Aqueous ammonia (e.g., 24 wt.%)
-
Acetone/Ethyl acetate mixture (3:1 v/v)
-
Oxygen gas
Protocol:
-
Slurry Preparation: Prepare a slurry by mixing 400 g of diphenylthiourea, 0.5 g of copper acetate, and 372 mL of 24 wt.% aqueous ammonia in 3500 mL of the acetone/ethyl acetate solvent mixture.[8] Stir thoroughly to ensure homogeneity.
-
Reactor Feed: Continuously feed the prepared slurry and oxygen gas into a series of microchannel reactors. A typical flow rate might be 2.9 mL/min for the slurry and 14.3 mL/min for the oxygen.[8]
-
Reaction Conditions: Maintain the reaction at a controlled temperature of 60°C and a pressure of 0.25 MPa.[1][8] The short residence time in the microreactor (e.g., 3 minutes) is a key advantage of this technology.[1]
-
Workup and Isolation: The product stream from the reactor is collected. The organic solvents are removed via distillation under reduced pressure.[8]
-
Purification: The resulting solid material is purified by washing with an alkaline solution, followed by washing with water, and then drying to yield pure 1,3-Diphenylguanidine.[8]
Caption: Continuous flow synthesis of DPG.
Salt Formation
The final step is a straightforward acid-base reaction.
-
Dissolve the purified 1,3-Diphenylguanidine in a suitable solvent (e.g., ethanol).
-
Add a stoichiometric equivalent of hydrobromic acid (HBr) dropwise while stirring.
-
The reaction is exothermic; cooling may be necessary.[1]
-
The 1,3-Diphenylguanidine hydrobromide salt will precipitate out of the solution.
-
Isolate the product by filtration, wash with a cold solvent to remove any unreacted starting materials, and dry under a vacuum.
Caption: Acid-base salt formation reaction.
Reactivity and Applications
While the parent DPG is a staple in the rubber industry, the hydrobromide salt's unique properties make it a subject of interest in catalysis and organic synthesis. The guanidinium group is a key functional moiety, capable of forming strong hydrogen bonds and participating in various non-covalent interactions, which is central to its catalytic activity.[1]
-
Catalysis: 1,3-Diphenylguanidine hydrobromide has been noted as a potential catalyst in the production of polyurethane foams, where it can influence the reaction rate and final polymer properties.[1] Guanidinium salts, in general, can act as effective Brønsted acids or hydrogen-bond donors to activate substrates in organic transformations.[9]
-
Organic Synthesis: The parent DPG has been shown to be a multifunctional catalyst for the carboxylative cyclization of homopropargyl amines with CO₂, a reaction critical for synthesizing 2-oxazinones.[10] The hydrobromide salt could potentially be used in similar acid-catalyzed cyclization or condensation reactions.[9]
Safety and Handling
Proper handling of 1,3-Diphenylguanidine hydrobromide and its parent compound is essential in a research environment. The following guidelines are based on available Material Safety Data Sheets (MSDS).
-
Hazards Identification: The parent compound, 1,3-Diphenylguanidine, is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5][11] It is also suspected of damaging fertility.[5][11] The hydrobromide salt should be handled with similar precautions.
-
Personal Protective Equipment (PPE): Always use in a chemical fume hood.[3] Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][12]
-
Handling and Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[11][12] Avoid conditions that could lead to dust formation. Keep away from heat, flames, and strong oxidizing agents.[3][11]
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[5][11]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[3][11]
-
Ingestion: Rinse mouth and call a poison center or physician if you feel unwell.[5][11]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]
Conclusion
1,3-Diphenylguanidine hydrobromide is more than just a salt of an industrial chemical. Its modified properties, conferred by the formation of the stable guanidinium cation, make it a compound of interest for applications in catalysis and advanced organic synthesis. A thorough understanding of its physicochemical properties, synthetic pathways, and safe handling procedures, as detailed in this guide, is paramount for unlocking its full potential in a research and development setting.
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¹H‐NMR spectra of neat diphenylguanidine monohydrobromide (DPGABr)... (n.d.). ResearchGate. Retrieved from [Link]
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93982-96-8,1,3-Diphenylguanidine Hydrobromide. (n.d.). AccelaChem. Retrieved from [Link]
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Chlorination and bromination of 1,3-diphenylguanidine and 1,3-di-o-tolylguanidine: Kinetics, transformation products and toxicity assessment. (n.d.). ResearchGate. Retrieved from [Link]
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Multifunctional 1,3-diphenylguanidine for the carboxylative cyclization of homopropargyl amines with CO2 under ambient temperature and pressure. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
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